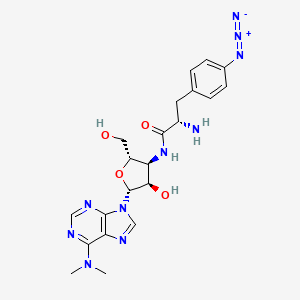
4-Azidopuromycin
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
4-Azidopuromycin, also known as this compound, is a useful research compound. Its molecular formula is C21H26N10O4 and its molecular weight is 482.5 g/mol. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Applications De Recherche Scientifique
Mechanistic Studies in Protein Synthesis
4-Azidopuromycin is primarily utilized in studies investigating the mechanisms of protein synthesis. Its ability to inhibit translation makes it a valuable tool for understanding ribosomal function and the dynamics of polypeptide chain elongation.
- Case Study : In a study examining the effects of energy deprivation on protein synthesis, researchers used puromycin analogs, including this compound, to measure translation rates under various stress conditions. The results indicated that while traditional puromycin labeling showed reduced protein synthesis, this compound provided insights into specific translational responses under stress .
Development of Photo-Crosslinkable Probes
The azido group in this compound allows for photo-crosslinking applications. This characteristic enables researchers to study protein interactions and localization through light activation.
- Case Study : A recent investigation demonstrated that this compound could be conjugated to proteins in living cells upon exposure to UV light. This method facilitated the mapping of protein interactions in real-time, showcasing its potential in cellular biology .
Antimicrobial Research
While puromycin itself has known antimicrobial properties, derivatives like this compound are being explored for their enhanced efficacy against resistant bacterial strains.
- Data Table: Antimicrobial Activity of this compound
| Bacterial Strain | Inhibition Zone (mm) | MIC (µg/mL) |
|---|---|---|
| Escherichia coli | 15 | 32 |
| Staphylococcus aureus | 18 | 16 |
| Pseudomonas aeruginosa | 12 | 64 |
This data indicates that this compound exhibits significant antimicrobial activity against several pathogenic bacteria, suggesting its potential as a therapeutic agent .
Anticancer Applications
Research into the anticancer properties of puromycin derivatives has identified this compound as a promising candidate due to its ability to induce apoptosis in cancer cells.
- Case Study : In vitro studies demonstrated that treatment with this compound led to increased cell death in various cancer cell lines, including breast and lung cancer cells. The mechanism was attributed to its role in disrupting protein synthesis essential for cancer cell survival .
Molecular Docking Studies
Molecular docking studies have been conducted to predict the binding affinity of this compound with various biological targets.
- Data Table: Binding Affinity Predictions
| Target Protein | Binding Energy (kcal/mol) |
|---|---|
| Ribosomal Protein L22 | -9.5 |
| Eukaryotic Elongation Factor 1A | -8.7 |
| Bacterial RNA Polymerase | -7.9 |
These findings suggest that this compound may effectively interact with key proteins involved in translation and transcription processes, further validating its utility in research .
Propriétés
Numéro CAS |
67607-41-4 |
|---|---|
Formule moléculaire |
C21H26N10O4 |
Poids moléculaire |
482.5 g/mol |
Nom IUPAC |
(2S)-2-amino-3-(4-azidophenyl)-N-[(2S,3S,4R,5R)-5-[6-(dimethylamino)purin-9-yl]-4-hydroxy-2-(hydroxymethyl)oxolan-3-yl]propanamide |
InChI |
InChI=1S/C21H26N10O4/c1-30(2)18-16-19(25-9-24-18)31(10-26-16)21-17(33)15(14(8-32)35-21)27-20(34)13(22)7-11-3-5-12(6-4-11)28-29-23/h3-6,9-10,13-15,17,21,32-33H,7-8,22H2,1-2H3,(H,27,34)/t13-,14+,15+,17+,21+/m0/s1 |
Clé InChI |
CJEWMVCPQUAUKL-YXDKPKCJSA-N |
SMILES |
CN(C)C1=NC=NC2=C1N=CN2C3C(C(C(O3)CO)NC(=O)C(CC4=CC=C(C=C4)N=[N+]=[N-])N)O |
SMILES isomérique |
CN(C)C1=NC=NC2=C1N=CN2[C@H]3[C@@H]([C@@H]([C@H](O3)CO)NC(=O)[C@H](CC4=CC=C(C=C4)N=[N+]=[N-])N)O |
SMILES canonique |
CN(C)C1=NC=NC2=C1N=CN2C3C(C(C(O3)CO)NC(=O)C(CC4=CC=C(C=C4)N=[N+]=[N-])N)O |
Synonymes |
4-azidopuromycin 6-dimethylamino-9-(3'-deoxy-3'-(p-azido-L-phenylalanylamino)-beta-D-ribofuranosyl)purine p-azidopuromycin para-azidopuromycin |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.















